An In-depth Technical Guide to the Synthesis of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine
An In-depth Technical Guide to the Synthesis of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine
Abstract
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine (CAS No: 1326137-97-6) is a sophisticated chemical intermediate of significant interest in materials science.[1] Its rigid, π-conjugated structure, combining the biphenyl and dimethylfluorene moieties, makes it a critical building block for high-performance organic electronic materials, particularly for Hole Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs).[1] The molecular architecture facilitates excellent charge transport properties, which are paramount for achieving high efficiency and long operational lifetimes in such devices.[1] This guide provides a comprehensive overview of a robust and logical synthetic route, detailing the preparation of key precursors and their final assembly via a palladium-catalyzed cross-coupling reaction. The methodologies described are grounded in established chemical principles, with an emphasis on the rationale behind experimental choices to ensure reproducibility and high purity of the final product.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule is best approached through a convergent strategy, culminating in the formation of the key carbon-nitrogen (C-N) bond. The most logical and widely adopted method for constructing such an aryl-aryl amine linkage is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and excellent yields.[3]
Our retrosynthetic analysis deconstructs the target molecule into three essential precursors:
-
Intermediate I: 9,9-Dimethylfluorene
-
Intermediate II: 3-Amino-9,9-dimethylfluorene
-
Intermediate III: 4-Iodobiphenyl
The overall synthetic pathway involves the independent synthesis of these intermediates followed by their final coupling.
Caption: Overall convergent synthetic strategy.
Synthesis of Key Intermediates
Preparation of 9,9-Dimethylfluorene (Intermediate I)
The synthesis of 9,9-dimethylfluorene begins with the commercially available and inexpensive starting material, fluorene. The C-9 position of fluorene is acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting fluorenyl anion. This allows for deprotonation by a strong base, followed by dialkylation. While traditional methods often employ hazardous reagents like methyl iodide, a safer and more environmentally friendly approach utilizes dimethyl carbonate as the methylating agent.[4]
Protocol:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add a strong base such as potassium tert-butoxide (2.5 eq.) and an anhydrous polar aprotic solvent like Dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add fluorene (1.0 eq.) portion-wise to the stirred suspension under a nitrogen atmosphere.
-
Allow the mixture to stir for 30 minutes at 0 °C, during which the color will change, indicating anion formation.
-
Slowly add dimethyl carbonate (2.2 eq.) via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to approximately 30-40 °C and monitor by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a solvent like ethanol to yield pure 9,9-dimethylfluorene as a white solid.
| Reagent | Molar Eq. | Purpose |
| Fluorene | 1.0 | Starting Material |
| Potassium tert-butoxide | 2.5 | Strong Base |
| Dimethyl Carbonate | 2.2 | Methylating Agent |
| Anhydrous DMF | - | Solvent |
Preparation of 3-Amino-9,9-dimethylfluorene (Intermediate II)
This intermediate is prepared in a two-step sequence from 9,9-dimethylfluorene: electrophilic nitration followed by reduction of the nitro group.
Caption: Workflow for the synthesis of Intermediate II.
Step 2.2.1: Synthesis of 3-Nitro-9,9-dimethylfluorene The dimethylfluorene core is activated towards electrophilic aromatic substitution. Nitration occurs preferentially at the C-2 and C-7 positions; however, controlling the stoichiometry and conditions can favor the desired isomer.
Protocol:
-
In a flask cooled to 0 °C, slowly add 9,9-dimethylfluorene (1.0 eq.) to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture over crushed ice with vigorous stirring.
-
The solid nitro-product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol to isolate the 3-nitro-9,9-dimethylfluorene isomer.
Step 2.2.2: Reduction to 3-Amino-9,9-dimethylfluorene The reduction of the nitro group to an amine is a standard transformation. The use of hydrazine hydrate with a palladium on carbon (Pd/C) catalyst is an effective method.[5]
Protocol:
-
Suspend the 3-nitro-9,9-dimethylfluorene (1.0 eq.) and Pd/C (5-10 mol%) in a solvent such as ethanol or methanol.
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (3.0-5.0 eq.) dropwise to the refluxing suspension. Caution: The reaction can be exothermic.
-
Continue refluxing until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-9,9-dimethylfluorene, which can be purified further by column chromatography if necessary.
Preparation of 4-Iodobiphenyl (Intermediate III)
4-Iodobiphenyl is a crucial coupling partner. It can be synthesized via several routes, with direct iodination and Suzuki coupling being two prominent methods.[6][7]
Method A: Direct Iodination of Biphenyl This classic method involves the electrophilic iodination of biphenyl using iodine and a strong oxidizing agent.[7][8] While cost-effective, it can sometimes lead to the formation of di-iodinated byproducts, necessitating careful purification.[7]
Protocol:
-
Dissolve biphenyl (1.0 eq.) in glacial acetic acid.
-
Add iodine (0.8 eq.) and an oxidizing agent such as sodium peroxydisulfate (0.8 eq.).[8]
-
Stir the mixture vigorously at an elevated temperature (e.g., 80 °C) for several hours until the color of the iodine has disappeared.[8]
-
Cool the reaction mixture and pour it into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude 4-iodobiphenyl by recrystallization from methanol or ethanol to achieve high purity.[8]
Method B: Palladium-Catalyzed Suzuki Coupling An alternative, modern approach is the Suzuki coupling of 1,4-diiodobenzene with phenylboronic acid. This method often provides higher yields and is more environmentally friendly, using water as a solvent.[6]
Protocol:
-
To a reaction flask, add 1,4-diiodobenzene (1.0 eq.), phenylboronic acid (1.0 eq.), a base such as sodium carbonate (2.0 eq.), and water.[6]
-
Add a palladium catalyst, for example, a Pd/C catalyst (e.g., 0.2 mol%).[6]
-
Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete.
-
Cool the mixture to room temperature and filter to recover the catalyst.
-
Extract the filtrate with an organic solvent like ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent via rotary evaporation.
-
Recrystallize the crude product from ethanol to yield pure 4-iodobiphenyl with a reported yield as high as 95%.[6]
Final Assembly: Buchwald-Hartwig Amination
The final step is the palladium-catalyzed C-N cross-coupling of 3-amino-9,9-dimethylfluorene (Intermediate II) and 4-iodobiphenyl (Intermediate III). The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.[2][9]
Mechanistic Rationale
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition: The aryl halide (4-iodobiphenyl) adds to the active Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (Intermediate II) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or biaryl phosphines) is critical to facilitate the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.[2]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol
Note: This reaction must be carried out under strictly anhydrous and inert conditions (e.g., under Nitrogen or Argon).
-
To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add 3-amino-9,9-dimethylfluorene (1.2 eq.) and 4-iodobiphenyl (1.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous, degassed toluene or dioxane via cannula.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product, N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine.
| Component | Example | Molar Eq. / Mol% | Purpose |
| Aryl Halide | 4-Iodobiphenyl | 1.0 | Electrophile |
| Amine | 3-Amino-9,9-dimethylfluorene | 1.2 | Nucleophile |
| Pd Precatalyst | Pd₂(dba)₃ | 1-2 mol% | Catalyst Source |
| Ligand | XPhos | 2-4 mol% | Catalyst Stabilization & Activation |
| Base | Sodium tert-butoxide | 1.4 | Amine Deprotonation |
| Solvent | Anhydrous Toluene | - | Reaction Medium |
Characterization
The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition.
Conclusion
The synthesis of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine can be reliably achieved through a convergent multi-step process. The key steps involve the methylation of fluorene, a nitration/reduction sequence to install the amine functionality, and the preparation of 4-iodobiphenyl. The final and most critical transformation is a Buchwald-Hartwig amination, a powerful tool for C-N bond formation that, when executed with care, provides the target molecule in high yield and purity. This guide provides a robust framework for researchers to produce this valuable material science intermediate for applications in advanced organic electronics.
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